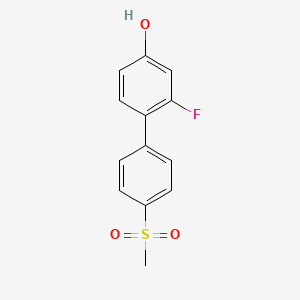

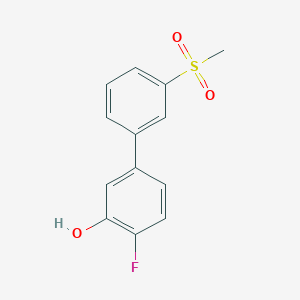

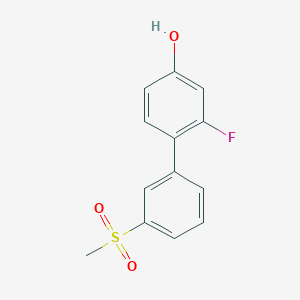

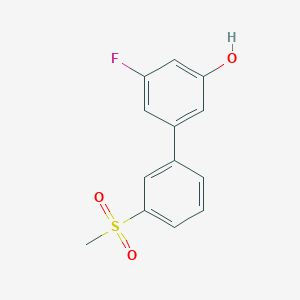

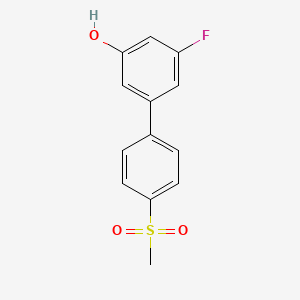

3-Fluoro-4-(4-methylsulfonylphenyl)phenol, 95%

説明

3-Fluoro-4-(4-methylsulfonylphenyl)phenol, 95% (3F4MSPP) is an organic compound with a wide range of applications in scientific research. It is a unique fluorinated phenol which has been used in various fields such as organic synthesis, medicinal chemistry, and material science. 3F4MSPP has been studied extensively due to its interesting properties and potential applications.

科学的研究の応用

3-Fluoro-4-(4-methylsulfonylphenyl)phenol, 95% has been used in various scientific research fields such as organic synthesis, medicinal chemistry, and material science. In organic synthesis, 3-Fluoro-4-(4-methylsulfonylphenyl)phenol, 95% is used as a reagent for the synthesis of various compounds such as fluorinated heterocycles and fluorinated aromatic compounds. In medicinal chemistry, 3-Fluoro-4-(4-methylsulfonylphenyl)phenol, 95% is used as a building block for the synthesis of novel drugs and drug intermediates. In material science, 3-Fluoro-4-(4-methylsulfonylphenyl)phenol, 95% is used in the preparation of functionalized materials such as polymers and nanomaterials.

作用機序

The mechanism of action of 3-Fluoro-4-(4-methylsulfonylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes such as cyclooxygenase and lipoxygenase. In addition, 3-Fluoro-4-(4-methylsulfonylphenyl)phenol, 95% has been shown to inhibit the activity of lipoxygenase, which is involved in the biosynthesis of leukotrienes.

Biochemical and Physiological Effects

3-Fluoro-4-(4-methylsulfonylphenyl)phenol, 95% has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-Fluoro-4-(4-methylsulfonylphenyl)phenol, 95% inhibits the activity of cyclooxygenase and lipoxygenase, which are involved in the biosynthesis of prostaglandins and leukotrienes, respectively. In addition, 3-Fluoro-4-(4-methylsulfonylphenyl)phenol, 95% has been shown to have anti-inflammatory and anti-oxidative effects in vivo.

実験室実験の利点と制限

3-Fluoro-4-(4-methylsulfonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is highly soluble in organic solvents. In addition, 3-Fluoro-4-(4-methylsulfonylphenyl)phenol, 95% is stable and can be stored for extended periods of time. However, 3-Fluoro-4-(4-methylsulfonylphenyl)phenol, 95% is also limited in its use in laboratory experiments. It is a highly reactive compound and may react with other compounds in the reaction mixture, resulting in the formation of unwanted side products.

将来の方向性

The potential applications of 3-Fluoro-4-(4-methylsulfonylphenyl)phenol, 95% are vast, and there are many future directions that can be explored. For example, 3-Fluoro-4-(4-methylsulfonylphenyl)phenol, 95% can be used in the development of novel drugs and drug intermediates, in the preparation of functionalized materials such as polymers and nanomaterials, and in the synthesis of fluorinated heterocycles and aromatic compounds. In addition, further research into the mechanism of action of 3-Fluoro-4-(4-methylsulfonylphenyl)phenol, 95% may lead to the development of new therapeutic agents. Finally, the use of 3-Fluoro-4-(4-methylsulfonylphenyl)phenol, 95% in the synthesis of new fluorinated compounds may lead to the discovery of compounds with novel properties.

特性

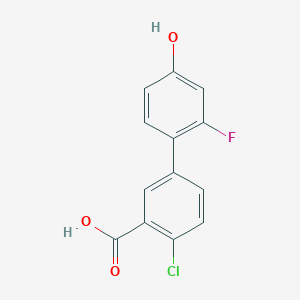

IUPAC Name |

3-fluoro-4-(4-methylsulfonylphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO3S/c1-18(16,17)11-5-2-9(3-6-11)12-7-4-10(15)8-13(12)14/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTAEQXBDMMNMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40684500 | |

| Record name | 2-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40684500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1032825-06-1 | |

| Record name | 2-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40684500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

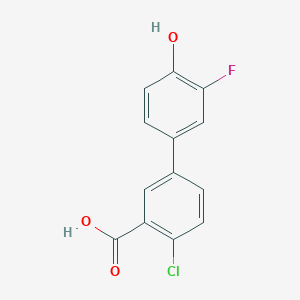

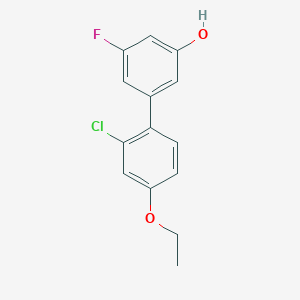

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95%](/img/structure/B6374927.png)